4-Hydroxypentanal

Beschreibung

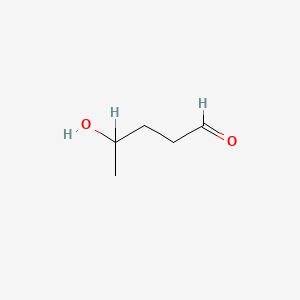

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZMJAMTNAAZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963248 | |

| Record name | 4-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44601-24-3 | |

| Record name | Pentanal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Hydroxypentanal for Researchers and Drug Development Professionals

Introduction

4-Hydroxypentanal, a bifunctional organic molecule, is a valuable intermediate in the synthesis of a diverse range of chemical entities, including pharmaceuticals and other bioactive compounds.[1][2] Its utility stems from the presence of both a hydroxyl and an aldehyde functional group, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and reactivity, experimental protocols, and its applications in the field of drug development.

Core Data Summary

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 44601-24-3 |

| Molecular Formula | C₅H₁₀O₂ |

| IUPAC Name | This compound |

| Synonyms | 4-hydroxy-valeraldehyde, Pentanal, 4-hydroxy- |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | PubChem |

| Boiling Point | 193.6 °C at 760 mmHg | LookChem |

| Density | 0.961 g/cm³ | LookChem |

| Flash Point | 75 °C | LookChem |

| Solubility | Soluble in water | The Good Scents Company |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, primarily involving the reduction of readily available precursors.

Synthesis Pathways

One common method involves the selective reduction of levulinic acid. This process typically proceeds in two steps: the initial reduction of the ketone functionality to a hydroxyl group, followed by the partial reduction of the carboxylic acid to the aldehyde.

Another synthetic approach is the selective hydrogenation of a functionalized pentynal precursor. This method requires careful control of the reaction conditions to achieve partial reduction of the alkyne to an aldehyde without further reduction to an alcohol.

Caption: Synthetic routes to this compound.

Intramolecular Cyclization

A key characteristic of this compound is its propensity to undergo intramolecular cyclization to form a stable five-membered cyclic hemiacetal.[1] This equilibrium between the linear aldehyde and the cyclic hemiacetal is a crucial aspect of its reactivity.

Caption: Equilibrium of this compound.

Experimental Protocols

Representative Synthesis of a Hydroxyaldehyde (5-Hydroxypentanal)

Materials:

-

2,3-dihydropyran (100 g)

-

Water (300 ml)

-

Concentrated hydrochloric acid (25 ml)

-

20% Sodium hydroxide solution

-

Phenolphthalein indicator

-

Diethyl ether

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, combine 300 ml of water and 25 ml of concentrated hydrochloric acid.

-

To this acidic solution, add 100 g of 2,3-dihydropyran and stir the mixture until it becomes homogeneous, which may take 5-10 minutes. Continue stirring for an additional 20 minutes.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.

-

Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.

-

Dry the ether extract and remove the ether by distillation under reduced pressure.

-

Distill the residue under reduced pressure (approximately 10 mm Hg). The product, 5-hydroxypentanal, will distill as a clear, colorless, viscous oil at 62–66 °C.

Purification: Fractional distillation under reduced pressure is the primary method for purifying this compound.

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.

Caption: General experimental workflow.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile building block in medicinal chemistry.[1] The aldehyde group can participate in reactions such as reductive amination to introduce nitrogen-containing functionalities, while the hydroxyl group can be a handle for esterification or etherification to modulate physicochemical properties like solubility and lipophilicity.

The core structure of this compound can be found within more complex molecules that are of interest in drug discovery. For instance, γ-hydroxyaldehydes are related to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug, highlighting the potential for this structural motif to interact with biological targets.

Furthermore, aldehydes are known to be metabolized in vivo by enzymes such as aldehyde oxidases.[3] Understanding the metabolic fate of aldehyde-containing drug candidates is a critical aspect of preclinical drug development. The study of simpler molecules like this compound can provide valuable insights into the metabolism of more complex drug molecules containing this functionality.

References

4-Hydroxypentanal: A Technical Guide to its Synthesis and Properties

Introduction

4-Hydroxypentanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, serves as a versatile intermediate in organic synthesis. Its unique structure, with a hydroxyl group at the gamma position relative to the carbonyl, allows for a characteristic intramolecular cyclization to form a stable cyclic hemiacetal. This technical guide provides an in-depth overview of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols for modern synthetic routes, and visualizations of reaction pathways. While the precise historical details of its initial discovery and first synthesis are not clearly documented in readily available literature, this guide focuses on established and contemporary methods relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 44601-24-3 |

| Boiling Point | 193.6 °C at 760 mmHg |

| Density | 0.961 g/cm³ |

| Refractive Index | 1.42 |

| Flash Point | 75 °C |

Synthetic Approaches

While the first synthesis of this compound is not definitively documented, several effective modern methods have been developed. These approaches leverage various starting materials and catalytic systems to achieve the target molecule. Below are detailed protocols for some of the key synthetic strategies.

Selective Oxidation of 1,4-Pentanediol

One common approach involves the selective oxidation of the primary alcohol in 1,4-pentanediol. This method requires a catalyst that can differentiate between the primary and secondary hydroxyl groups to avoid over-oxidation to a carboxylic acid or oxidation of the secondary alcohol.

Experimental Protocol:

-

Reaction Setup: A stirred, temperature-controlled glass reactor equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon) is used.

-

Reagents:

-

1,4-Pentanediol

-

Selective oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a more modern catalytic system).

-

Anhydrous solvent (e.g., Dichloromethane).

-

-

Procedure:

-

1,4-Pentanediol is dissolved in the anhydrous solvent within the reaction vessel.

-

The selective oxidizing agent is added portion-wise to the solution while maintaining a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified time until analysis (e.g., by Thin Layer Chromatography or Gas Chromatography) indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up. This typically involves filtration to remove the catalyst and any by-products, followed by washing the organic phase with aqueous solutions to remove any remaining reagents.

-

The organic solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.

-

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 70-85% |

| Purity (post-purification) | >95% |

Below is a diagram illustrating the workflow for the selective oxidation of 1,4-Pentanediol.

Hydroformylation of 3-Buten-1-ol

Hydroformylation, also known as the oxo process, can be employed to introduce a formyl group (aldehyde) and a hydrogen atom across the double bond of an alkene. Starting from 3-buten-1-ol, this method can be tailored to produce this compound.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.

-

Reagents:

-

3-Buten-1-ol

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

A rhodium or cobalt-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂) with a suitable ligand (e.g., triphenylphosphine).

-

An appropriate solvent (e.g., toluene or THF).

-

-

Procedure:

-

The autoclave is charged with 3-buten-1-ol, the solvent, and the catalyst system under an inert atmosphere.

-

The reactor is sealed and then pressurized with syngas to the desired pressure.

-

The mixture is heated to the reaction temperature and stirred vigorously to ensure good gas-liquid mixing.

-

The reaction is monitored by the uptake of syngas.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented.

-

The reaction mixture is then processed to remove the catalyst, which may involve precipitation or extraction.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation under reduced pressure or column chromatography.

-

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-75% |

| Regioselectivity (linear:branched) | Varies with catalyst and conditions |

The signaling pathway for this synthetic route is a catalytic cycle, as depicted below.

Characterization Data

The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques. Below is a table summarizing the expected signals in ¹H and ¹³C NMR spectroscopy.

| ¹H NMR | Chemical Shift (ppm, approx.) | Multiplicity | Integration |

| -CHO | 9.7 | Triplet | 1H |

| -CH(OH)- | 3.8 | Multiplet | 1H |

| -CH₂- (adjacent to CHO) | 2.5 | Multiplet | 2H |

| -CH₂- (adjacent to CH(OH)) | 1.7 | Multiplet | 2H |

| -CH₃ | 1.2 | Doublet | 3H |

| ¹³C NMR | Chemical Shift (ppm, approx.) |

| -CHO | 202 |

| -CH(OH)- | 67 |

| -CH₂- (adjacent to CHO) | 43 |

| -CH₂- (adjacent to CH(OH)) | 38 |

| -CH₃ | 23 |

Conclusion

This compound remains a valuable building block in synthetic organic chemistry. While the historical origins of its synthesis are not prominently documented, a range of reliable and efficient modern methods are available to researchers. The protocols and data presented in this guide offer a solid foundation for the synthesis, purification, and characterization of this important intermediate, facilitating its application in drug discovery and other areas of chemical research. The dual functionality of this compound ensures its continued relevance in the construction of complex molecular architectures.

Spectroscopic Profile of 4-Hydroxypentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxypentanal (CAS No. 44601-24-3), a bifunctional organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data for its nuclear magnetic resonance (NMR) and inferred data for infrared (IR) spectroscopy and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.

A key structural feature of this compound is its existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form.[1] This equilibrium is important to consider when analyzing experimental spectra. The data presented in this guide pertains to the open-chain form for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for the open-chain form of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H1 (-CHO) | ~9.7 | Triplet (t) | 1H |

| H4 (-CH(OH)-) | ~3.8 | Multiplet (m) | 1H |

| H2 (-CH₂-CHO) | ~2.5 | Multiplet (m) | 2H |

| H3 (-CH₂-CH(OH)-) | ~1.7 | Multiplet (m) | 2H |

| H5 (-CH₃) | ~1.2 | Doublet (d) | 3H |

| -OH | Variable | Singlet (s, broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| C1 (-CHO) | ~202 |

| C4 (-CH(OH)-) | ~67 |

| C2 (-CH₂-CHO) | ~43 |

| C3 (-CH₂-CH(OH)-) | ~35 |

| C5 (-CH₃) | ~23 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| Alcohol (O-H) | 3500 - 3200 (broad) | O-H stretch |

| Alkane (C-H) | 3000 - 2850 | C-H stretch |

| Aldehyde (C-H) | 2850 - 2800 & 2750 - 2700 | C-H stretch |

| Aldehyde (C=O) | 1740 - 1720 (strong) | C=O stretch |

| Alcohol (C-O) | 1260 - 1050 | C-O stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion and major fragments for this compound are listed below.

Table 4: Expected Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl group |

| 84 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 73 | [M - CHO]⁺ | Loss of the formyl radical |

| 57 | [C₃H₅O]⁺ | α-cleavage at the aldehyde |

| 45 | [C₂H₅O]⁺ | α-cleavage at the alcohol |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a small vial.[2] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Referencing: The residual proton signal of the deuterated solvent is often used for spectral calibration. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added.

-

Data Acquisition: Place the capped NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and 20-60 minutes for ¹³C, depending on the sample concentration.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place one to two drops onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5] Place a second salt plate on top to create a thin liquid film between the plates.[4][5]

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer.[4]

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator to prevent fogging from moisture absorption.[4]

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used. For direct insertion, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[6]

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

References

4-Hydroxypentanal: A Versatile Chiral Precursor in the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product synthesis, the selection of a suitable chiral starting material is a critical determinant of the overall efficiency and success of a synthetic route. Among the myriad of available chiral building blocks, 4-hydroxypentanal, a bifunctional γ-hydroxy aldehyde, has emerged as a precursor of significant interest. Its utility stems from the presence of two reactive functional groups—a hydroxyl group and an aldehyde—which can be manipulated with a high degree of stereocontrol to construct complex molecular architectures. This guide provides a comprehensive overview of the application of this compound and analogous chiral γ-hydroxy aldehydes as precursors in the synthesis of bioactive natural products, with a focus on data-driven insights, detailed experimental protocols, and visual representations of synthetic workflows.

As a γ-hydroxy aldehyde, this compound exists in equilibrium with its cyclic hemiacetal form, a characteristic that influences its reactivity and handling.[1] The stereocenter at the C4 position provides a crucial handle for introducing chirality into the target molecule, making both (R)- and (S)-enantiomers valuable starting points for asymmetric synthesis. While direct applications of this compound in complex natural product synthesis are not extensively documented in publicly available literature, the principles of its utility can be effectively illustrated through the synthesis of natural products that employ structurally similar chiral γ-hydroxy aldehyde synthons.

This guide will use the total synthesis of the potent antitumor agent (-)-Pironetin as a case study to exemplify the strategic application of a chiral γ-hydroxy aldehyde fragment in the construction of a complex polyketide natural product.

Case Study: The Role of a Chiral Aldehyde in the Total Synthesis of (-)-Pironetin

(-)-Pironetin is a natural product that exhibits significant plant growth regulatory, immunosuppressive, and antitumor activities. Its complex structure, featuring multiple stereocenters, makes it a challenging synthetic target. The total synthesis of (-)-Pironetin, as accomplished by Dias et al., provides an excellent illustration of how a chiral aldehyde bearing a γ-oxygenated stereocenter can be strategically employed to build a complex carbon skeleton with high stereocontrol.[2][3]

Retrosynthetic Analysis and the Key Chiral Aldehyde

The retrosynthetic strategy for (-)-Pironetin reveals the importance of a key chiral aldehyde intermediate, (+)-6. This aldehyde contains a protected hydroxyl group at the γ-position relative to the aldehyde, making it a functional analogue of a protected this compound derivative.

Caption: Retrosynthetic analysis of (-)-Pironetin.

Synthesis of the Key Chiral Aldehyde Intermediate

The synthesis of the crucial chiral aldehyde (+)-6 begins from a simple, commercially available chiral precursor, which is elaborated over several steps. The quantitative data for the key transformations in the synthesis of this intermediate are summarized in the table below.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | Evans syn-aldol reaction | (R)-Oxazolidinone (-)-5 | Aldol Adduct 10 | Dibutylboryl triflate, Et3N, Aldehyde (+)-6, CH2Cl2, -78 °C to 0 °C | 84 | >95:5 |

| 2 | Reductive removal of auxiliary | Aldol Adduct 10 | 1,3-Diol (+)-11 | LiBH4, THF/MeOH, 0 °C | 89 | - |

| 3 | Selective tosylation | 1,3-Diol (+)-11 | Tosylate (+)-12 | TsCl, pyridine, CH2Cl2, 0 °C to rt | 95 | - |

| 4 | Weinreb amide formation & Protection | Tosylate (+)-12 | Weinreb Amide (+)-9 | 1. LiN(Me)OMe, THF, -78 °C; 2. TBSOTf, 2,6-lutidine, CH2Cl2, 0 °C | 81 (2 steps) | - |

| 5 | Reduction to aldehyde | Weinreb Amide (+)-9 | Aldehyde (+)-6 | DIBAL-H, toluene, 0 °C | 92 | - |

Table 1: Synthesis of the Key Chiral Aldehyde (+)-6.[2]

Experimental Protocols

Synthesis of Aldol Adduct (10): To a solution of (R)-oxazolidinone (-)-5 (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C is added dibutylboryl triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 min and then cooled to -78 °C. A solution of aldehyde (+)-6 (1.2 equiv) in CH2Cl2 is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then at 0 °C for 1 h. The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol adduct 10.[2]

Synthesis of 1,3-Diol (+)-11: To a solution of the aldol adduct 10 (1.0 equiv) in a mixture of THF and methanol (4:1, 0.1 M) at 0 °C is added lithium borohydride (2.0 equiv). The reaction mixture is stirred at 0 °C for 1 h. The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude diol is purified by column chromatography.[2]

Synthesis of Aldehyde (+)-6: To a solution of the Weinreb amide (+)-9 (1.0 equiv) in toluene (0.1 M) at 0 °C is added diisobutylaluminum hydride (1.5 equiv, 1.0 M in toluene) dropwise. The reaction mixture is stirred at 0 °C for 30 min. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the crude aldehyde (+)-6, which is used in the next step without further purification.[2]

Elaboration of the Chiral Aldehyde to (-)-Pironetin

The chiral aldehyde (+)-6 serves as a linchpin in the synthesis, undergoing a highly diastereoselective aldol reaction to install further stereocenters. This is followed by a series of functional group manipulations to complete the carbon skeleton and ultimately furnish (-)-Pironetin after lactonization.

References

The Elusive Biological Activities of 4-Hydroxypentanal Derivatives: Acknowledging a Research Gap

For Immediate Release

[City, State] – [Date] – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of 4-hydroxypentanal derivatives. Despite the parent compound, this compound, being a known metabolite and a versatile chemical intermediate, dedicated research into the pharmacological or toxicological effects of its derivatives is notably absent from prominent scientific databases. This whitepaper aims to provide an in-depth guide for researchers, scientists, and drug development professionals by summarizing the known chemistry of this compound, highlighting the lack of biological data on its derivatives, and suggesting potential avenues for future research by drawing parallels with structurally related compounds.

The Chemistry of this compound: A Foundation for Potential Derivatives

This compound is a bifunctional molecule possessing both a hydroxyl and an aldehyde group. This structure allows it to exist in equilibrium between an open-chain form and a more stable cyclic hemiacetal form, 2-methyl-tetrahydrofuran-2-ol.[1] This inherent reactivity makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] Its potential derivation from biomass sources also positions it as a compound of interest in sustainable chemistry.[1]

The dual functionality of this compound presents numerous opportunities for the creation of a diverse library of derivatives. The aldehyde group can undergo oxidation, reduction, and condensation reactions, while the hydroxyl group is amenable to esterification, etherification, and substitution.

The Void in Biological Activity Data

A systematic search of scholarly databases for terms such as "biological activity of this compound derivatives," "pharmacology of this compound analogs," and "cytotoxicity of this compound derivatives" did not yield any studies presenting quantitative biological data (e.g., IC50, EC50 values), detailed experimental protocols for biological assays, or elucidated signaling pathways specifically for derivatives of this compound.

This lack of information is a critical knowledge gap, particularly given that this compound itself has been implicated in the formation of advanced glycation endproducts (AGEs), which are linked to cellular dysfunction and the pathogenesis of various diseases.[1] The reactivity of its aldehyde group with biological macromolecules suggests that its derivatives could also possess significant, yet unexplored, biological effects.[1]

Potential Biological Relevance: Inferences from Structural Analogs

In the absence of direct data, we can hypothesize potential biological activities of this compound derivatives by examining structurally related compounds.

Gamma-Hydroxybutyrate (GHB)

This compound shares a structural similarity with gamma-hydroxybutyric acid (GHB), a well-characterized neurotransmitter and psychoactive drug. GHB is a precursor to GABA, glutamate, and glycine in the brain and exerts its effects by acting on the GHB receptor and as a weak agonist at the GABAB receptor. Its physiological effects include the induction of a euphoric state, anxiolysis, and, at higher doses, deep sleep.

Diagram: Simplified Overview of GHB Metabolism and Action

References

The Atmospheric Chemistry of 4-Hydroxypentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanal, a secondary pollutant formed from the atmospheric oxidation of volatile organic compounds (VOCs) such as n-pentane, plays a notable role in tropospheric chemistry. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, dictates its reactivity, atmospheric lifetime, and potential to contribute to the formation of secondary organic aerosols (SOA). This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, including its formation and degradation pathways, key quantitative data, and detailed experimental protocols for its study.

Introduction

This compound (4-HP) is not directly emitted into the atmosphere but is a significant intermediate product of the atmospheric oxidation of n-pentane, a component of vehicular and industrial emissions[1]. Its chemical structure allows for an intramolecular equilibrium between the linear aldehyde and a more stable cyclic hemiacetal form[1]. The atmospheric fate of this compound is primarily governed by two processes: photolysis and oxidation by hydroxyl (OH) radicals. These processes lead to the formation of various smaller, more oxygenated compounds and can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate[2]. Understanding the detailed mechanisms and kinetics of this compound's atmospheric reactions is crucial for accurately modeling tropospheric chemistry and the impact of anthropogenic emissions.

Atmospheric Formation of this compound

The primary atmospheric formation route of this compound is the OH radical-initiated oxidation of n-pentane. The reaction mechanism proceeds through the following key steps:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the n-pentane molecule by an OH radical, forming a pentyl radical. Abstraction can occur from any of the carbon atoms, but abstraction from the secondary carbons is more favorable.

-

Peroxy Radical Formation: The resulting pentyl radical rapidly reacts with molecular oxygen (O₂) to form a pentyl peroxy radical (RO₂•).

-

Alkoxy Radical Formation: In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•).

-

Isomerization: The alkoxy radical can undergo intramolecular hydrogen abstraction (isomerization) through a six-membered transition state, which is a highly favorable pathway. This isomerization is key to the formation of hydroxycarbonyls.

-

Formation of this compound: Subsequent reaction with O₂ and further reactions lead to the formation of this compound.

Atmospheric Degradation of this compound

The atmospheric lifetime of this compound is determined by its removal through photolysis and reaction with OH radicals.

Reaction with OH Radicals

The reaction with OH radicals is a significant sink for this compound. The reaction can proceed via two main channels:

-

H-atom abstraction from the aldehydic group: This is typically the most favorable pathway for aldehydes and leads to the formation of a hydroxyacyl radical.

-

H-atom abstraction from the carbon backbone: Abstraction of a hydrogen atom from any of the C-H bonds will lead to the formation of different carbon-centered radicals.

The subsequent reactions of the resulting radicals with O₂ and NOₓ will produce a variety of oxygenated products.

Photolysis

This compound possesses a carbonyl chromophore and can absorb actinic radiation, leading to its photolysis. The primary photolysis pathways for aldehydes include:

-

Norrish Type I reaction: Cleavage of the C-C bond adjacent to the carbonyl group, forming a hydroxybutyl radical and a formyl radical (HCO).

-

Norrish Type II reaction: Intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, followed by cleavage of the Cα-Cβ bond, leading to the formation of acetone and propenal in its enol form.

Quantitative Data

Quantitative data on the atmospheric chemistry of this compound is sparse. The following table summarizes available data for this compound and structurally similar compounds, which can be used for estimations in atmospheric models.

| Parameter | Value | Compound | Reference/Note |

| OH Reaction Rate Constant | |||

| k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.2 ± 0.5) x 10⁻¹¹ | 4-Oxopentanal | Estimated from a study of 5-hydroxy-2-pentanone oxidation[3]. |

| ~(2-4) x 10⁻¹¹ | C5 Aldehydes | General range for C5 aldehydes. | |

| Photolysis | |||

| Quantum Yield (Φ) | ~0.15 | 4-Hydroxy-4-methyl-2-pentanone | Value for a structurally similar hydroxyketone[4][5]. The quantum yield for this compound is expected to be in a similar range. |

| ~0.08 | 4-Hydroxy-2-butanone | Value for a smaller hydroxyketone[4][6]. | |

| Secondary Organic Aerosol (SOA) Yield | |||

| SOA Yield (%) | Not available | This compound | No direct measurements found. SOA yields from n-pentane are generally low, but oxygenated products can contribute to SOA formation. |

| Low | n-Pentane | The precursor to this compound has a low SOA yield. |

Experimental Protocols

Detailed experimental protocols for studying the atmospheric chemistry of this compound are crucial for obtaining reliable kinetic and mechanistic data. Below are representative protocols for smog chamber experiments.

Protocol for OH Radical Oxidation Experiment

Objective: To determine the rate constant for the reaction of this compound with OH radicals.

Apparatus:

-

Teflon smog chamber (e.g., 10 m³) with a UV light source.

-

Gas-phase analytical instrumentation: Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring organic compounds.

-

NOₓ and O₃ analyzers.

-

Humidifier and temperature control system.

Procedure:

-

Chamber Cleaning: The chamber is flushed with clean, dry air for at least 24 hours to minimize background contamination.

-

Humidification: The chamber is humidified to a desired relative humidity (e.g., 50%) by introducing a known amount of purified water vapor.

-

Introduction of Reactants:

-

A known concentration of a reference compound with a well-established OH rate constant (e.g., toluene) is injected into the chamber.

-

A known concentration of this compound is injected into the chamber.

-

The concentrations are allowed to stabilize and are monitored using PTR-MS or GC-MS.

-

-

Initiation of Reaction:

-

An OH precursor, typically methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is introduced into the chamber.

-

The UV lights are turned on to photolyze the precursor and generate OH radicals.

-

-

Data Acquisition:

-

The concentrations of this compound and the reference compound are monitored simultaneously over time.

-

Temperature, pressure, and relative humidity are continuously recorded.

-

-

Data Analysis:

-

The relative rate method is used to determine the rate constant for the reaction of OH with this compound (k₄₋HP) relative to the known rate constant of the reference compound (k_ref): ln([4-HP]₀/[4-HP]ₜ) = (k₄₋HP/k_ref) * ln([ref]₀/[ref]ₜ)

-

A plot of ln([4-HP]₀/[4-HP]ₜ) versus ln([ref]₀/[ref]ₜ) should yield a straight line with a slope of k₄₋HP/k_ref.

-

Protocol for Photolysis Experiment

Objective: To determine the photolysis rate and quantum yield of this compound.

Apparatus:

-

Teflon smog chamber or quartz reaction cell with a broad-spectrum light source (e.g., Xenon arc lamp) simulating solar radiation.

-

Actinometer for measuring light intensity (e.g., NO₂ photolysis).

-

Gas-phase analytical instrumentation (PTR-MS or GC-MS).

-

Spectrometer for measuring the absorption cross-section of this compound.

Procedure:

-

Chamber/Cell Preparation: The reaction vessel is cleaned and flushed as described above.

-

Introduction of this compound: A known concentration of this compound is introduced into the chamber.

-

Actinometry: The photolysis rate of a chemical actinometer (e.g., NO₂) is measured under the same irradiation conditions to determine the photon flux.

-

Irradiation: The chamber is irradiated, and the concentration of this compound is monitored over time.

-

Product Identification: The formation of photolysis products is monitored using GC-MS or other suitable techniques.

-

Data Analysis:

-

The first-order photolysis rate constant (J) is determined from the decay of this compound.

-

The quantum yield (Φ) is calculated using the following equation: J = ∫ σ(λ) * Φ(λ) * F(λ) dλ where σ(λ) is the absorption cross-section, Φ(λ) is the quantum yield, and F(λ) is the actinic flux at wavelength λ. The absorption cross-section needs to be measured in a separate experiment.

-

Contribution to Secondary Organic Aerosol (SOA)

Conclusion

This compound is a key intermediate in the atmospheric oxidation of n-pentane. Its atmospheric fate is driven by photolysis and reaction with OH radicals, leading to a variety of smaller, oxygenated products and contributing to the formation of secondary organic aerosol. While our understanding of its formation and degradation pathways is reasonably well-established, there is a clear need for more quantitative data, specifically on its OH reaction rate constant, photolysis quantum yield, and SOA yields. Such data are essential for improving the accuracy of atmospheric chemistry models and for a more complete assessment of the environmental impact of alkane emissions. The experimental protocols outlined in this guide provide a framework for future studies to address these knowledge gaps.

References

An In-Depth Technical Guide to the Intramolecular Cyclization of 4-Hydroxypentanal to its Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of 4-hydroxypentanal, a fundamental reaction in organic chemistry with implications in various fields, including medicinal chemistry and the synthesis of bio-based chemicals. This document details the underlying chemical principles, quantitative data, experimental protocols, and spectroscopic analysis of this equilibrium.

Introduction

This compound, a γ-hydroxy aldehyde, is a bifunctional molecule that exists in a dynamic equilibrium between its linear aldehyde form and a more stable, cyclic hemiacetal structure.[1] This intramolecular reaction involves the nucleophilic attack of the hydroxyl group at the C4 position on the electrophilic carbonyl carbon at the C1 position, resulting in the formation of a five-membered tetrahydrofuran ring, specifically a 2-methyltetrahydrofuran-2-ol. This equilibrium is a key characteristic of the compound's reactivity and is crucial for understanding its chemical behavior and potential applications.[1][2] The stability of five- and six-membered rings makes this intramolecular cyclization a highly favored process.[2][3][4][5]

The Reaction Mechanism and Equilibrium

The intramolecular cyclization of this compound is a reversible nucleophilic addition reaction. The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the partially positive carbonyl carbon. This process can be catalyzed by either acid or base, although it can also occur under neutral conditions.[4]

In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the hydroxyl group.[4][5]

Reaction Pathway:

Caption: Equilibrium between the linear and cyclic hemiacetal forms of this compound.

The position of the equilibrium is influenced by several factors, including temperature and solvent polarity. For the closely related compound 5-hydroxypentanal, it has been observed that the pure substance exists predominantly as the cyclic hemiacetal at room temperature (20°C).[1] As the temperature increases to 100°C, the equilibrium shifts, resulting in an estimated 50:50 mixture of the cyclic and linear forms.[1] This indicates that the cyclization is an exothermic process.

Quantitative Data

| Parameter | Value (for 5-hydroxypentanal) | Reference |

| Equilibrium Composition (20°C) | Predominantly cyclic hemiacetal | [1] |

| Equilibrium Composition (100°C) | ~50% cyclic hemiacetal, ~50% linear aldehyde | [1] |

| Enthalpy of Conversion (ΔH) | Calculated from the temperature dependence of the equilibrium constant | [1] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of γ-hydroxy aldehydes involves the reduction of γ-keto esters or acids. For instance, this compound can be synthesized from the reduction of a derivative of levulinic acid (4-oxopentanoic acid).[6][7]

Example Protocol (adapted from related syntheses):

-

Reduction of Ethyl Levulinate: Ethyl levulinate (ethyl 4-oxopentanoate) is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF), and cooled in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) until the pH is neutral.

-

The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved via column chromatography on silica gel to afford pure this compound, which will likely exist in equilibrium with its cyclic hemiacetal.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of the linear and cyclic hemiacetal forms at equilibrium.

-

Linear Form: The aldehyde proton will exhibit a characteristic signal in the downfield region, typically between δ 9-10 ppm.[8]

-

Cyclic Hemiacetal: The anomeric proton (the hydrogen on the carbon that was formerly the carbonyl carbon) will appear in the region of δ 4.5-5.5 ppm. The integration of these respective signals allows for the determination of the equilibrium ratio.

¹³C NMR Spectroscopy:

-

Linear Form: The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-200 ppm.

-

Cyclic Hemiacetal: The anomeric carbon will be shifted upfield to approximately δ 90-100 ppm.

Infrared (IR) Spectroscopy:

-

Linear Form: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹.[8]

-

Cyclic Hemiacetal: This C=O absorption will be absent or significantly diminished, while a broad O-H stretching band will be prominent around 3200-3600 cm⁻¹.

Relevance in Drug Development and Chemical Synthesis

The ability of this compound to exist in both a reactive open-chain form and a more stable, protected cyclic form makes it a versatile intermediate in organic synthesis.[1] In drug development, the introduction of such a moiety can influence a molecule's conformational flexibility, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Furthermore, the aldehyde functionality can be a site for further chemical modification, while the cyclic hemiacetal can serve as a protecting group that can be unmasked under specific conditions.[1][3] The derivation of this compound from biomass sources like levulinic acid also aligns with the principles of green chemistry, making it an attractive building block for sustainable chemical production.[6][7]

References

- 1. High resolution NMR studies of ring-chain tautomerism in ω-hydroxy aldehydes [jstage.jst.go.jp]

- 2. Khan Academy [khanacademy.org]

- 3. Hemiacetal - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanal is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. The presence of a chiral center at the C4 position gives rise to two stereoisomers: (R)-4-hydroxypentanal and (S)-4-hydroxypentanal. In solution, these enantiomers can exist in equilibrium with their corresponding cyclic hemiacetal forms, lactols. The stereochemistry of this compound is of significant interest in medicinal chemistry and drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comprehensive overview of the properties, synthesis, and analysis of the stereoisomers of this compound.

Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-4-Hydroxypentanal (Computed) | (S)-4-Hydroxypentanal (Computed) | Reference |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | [1] |

| Boiling Point | 83 °C at 13 Torr | Not available | Not available | |

| Density | 1.0216 g/cm³ at 17.6 °C | Not available | Not available | |

| Specific Rotation [α]D | 0° | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer |

Enantioselective Synthesis

The controlled synthesis of individual enantiomers of this compound is crucial for evaluating their distinct biological activities. While a specific, detailed protocol for the enantioselective synthesis of this compound is not widely published, methods developed for structurally similar compounds, such as 4-hydroxyalkenals, can be adapted. One promising approach is enzymatic kinetic resolution. The following is a representative experimental protocol based on the synthesis of analogous compounds.[2]

Experimental Protocol: Enzymatic Kinetic Resolution of racemic this compound

Objective: To separate the enantiomers of racemic this compound via lipase-catalyzed enantioselective acylation.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.

-

Addition of Reagents: Add the acyl donor (1.5-2.0 eq) and the immobilized lipase (typically 10-50% by weight of the substrate).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C). Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion. The goal is to achieve approximately 50% conversion, at which point one enantiomer will have been acylated while the other remains as the alcohol.

-

Work-up: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains one enantiomer of this compound and the acetylated form of the other enantiomer. Separate these two compounds using column chromatography on silica gel.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the corresponding pure this compound enantiomer by standard methods, such as hydrolysis with a mild base (e.g., potassium carbonate in methanol).

-

Characterization: Characterize the separated enantiomers using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to determine their chemical structure and enantiomeric purity.

Analytical Methods for Stereoisomer Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

-

For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[3]

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample (racemic mixture or a single enantiomer) in the mobile phase.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

-

Quantification: The relative amounts of the (R) and (S) enantiomers can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Polarimetry

Polarimetry is used to measure the specific rotation of a chiral compound, which is a fundamental physical property of an enantiomer. The specific rotation is the angle to which a plane of polarized light is rotated when it passes through a solution of a known concentration of the compound in a tube of a specific length.[4]

Experimental Protocol: Measurement of Specific Rotation

Instrumentation:

-

Polarimeter

Procedure:

-

Sample Preparation: Prepare a solution of the purified enantiomer of this compound of a known concentration (c, in g/100 mL) in a suitable achiral solvent (e.g., chloroform, methanol).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (usually the sodium D-line, 589 nm).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l x c)

The (R) and (S) enantiomers will have specific rotations that are equal in magnitude but opposite in sign.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

While standard NMR and MS techniques cannot differentiate between enantiomers, they are essential for confirming the chemical structure of this compound. In NMR, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their distinction and the determination of enantiomeric purity. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Biological Significance and Signaling Pathways

The stereochemistry of a molecule can have a profound impact on its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral substrate or ligand. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

While specific signaling pathways for the individual stereoisomers of this compound have not been extensively documented, the general principle of differential biological activity is a cornerstone of modern drug development. The following diagram illustrates this concept.

Conclusion

The stereoisomers of this compound represent an important area of study for researchers in organic synthesis and drug development. The ability to synthesize and analyze enantiomerically pure forms of this compound is essential for elucidating their specific biological roles. This guide has provided an overview of the key properties, synthetic strategies, and analytical methodologies for the stereoisomers of this compound. Further research into the specific biological activities of the (R) and (S) enantiomers will be critical for unlocking their full therapeutic potential.

References

- 1. This compound | C5H10O2 | CID 181749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Theoretical Insights into the Conformational Landscape of 4-Hydroxypentanal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypentanal is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its conformational flexibility, arising from a rotatable carbon backbone and the potential for intramolecular interactions, plays a crucial role in its reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of this compound. Due to the limited availability of direct theoretical studies on this compound, this guide leverages detailed computational data from its close structural analog, 1,4-butanediol, to infer and discuss the probable conformational landscape. This analysis includes a summary of key conformers, their relative energies, and the governing dihedral angles, presented in structured tables for comparative analysis. Detailed computational methodologies, based on established ab initio and Density Functional Theory (DFT) approaches, are provided to serve as a protocol for further research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses both a hydroxyl and an aldehyde functional group, a multitude of conformations are possible due to rotation around single bonds. Understanding the relative stabilities of these conformers and the energy barriers for their interconversion is paramount for predicting reaction outcomes, designing enzyme inhibitors, and understanding receptor-ligand interactions.

A key feature of γ-hydroxy aldehydes is their propensity to form cyclic hemiacetals.[1] This equilibrium between the open-chain and cyclic forms is highly dependent on the conformational preferences of the open-chain structure, particularly the proximity of the hydroxyl and aldehyde groups. Furthermore, the open-chain conformers themselves are influenced by a delicate balance of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.

While direct experimental and extensive theoretical data on the conformational analysis of this compound are scarce in the public domain, studies on structurally similar molecules can provide valuable insights. 1,4-Butanediol serves as an excellent model for the carbon backbone of this compound, with its terminal hydroxyl groups allowing for the investigation of intramolecular hydrogen bonding, an interaction also plausible in this compound. This guide will, therefore, draw heavily on a detailed gas-phase electron diffraction and ab initio study of 1,4-butanediol to elucidate the conformational possibilities of this compound.

Conformational Analysis of the this compound Backbone: Insights from 1,4-Butanediol

The conformational landscape of a linear alkane chain is primarily defined by the dihedral angles around the C-C single bonds. For the C1-C2-C3-C4 backbone of this compound, we can anticipate a series of staggered conformations, analogous to those of n-butane, which can be broadly classified as anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°). The presence of terminal functional groups introduces additional complexity and the potential for stabilizing intramolecular interactions.

A seminal study on 1,4-butanediol by Traetteberg, Hedberg, and coworkers, combining gas-phase electron diffraction with ab initio calculations, provides a robust framework for understanding the conformational preferences of such 1,4-disubstituted butane systems. Their work revealed the presence of multiple stable conformers, with their relative populations determined by a combination of torsional and intramolecular hydrogen-bonding energies.

Key Conformers and Dihedral Angles

Based on the analogy with 1,4-butanediol, we can postulate several key conformers for the backbone of this compound. The notation used here describes the sequence of dihedral angles along the C1-C2-C3-C4 chain, where 'g' denotes a gauche conformation and 'a' denotes an anti conformation. A superscript '+' or '-' can be used to distinguish between clockwise and counter-clockwise gauche rotations.

| Conformer Type | Dihedral Angle (τ₁) C1-C2-C3-C4 | Dihedral Angle (τ₂) C2-C3-C4-O | Description |

| ag | anti (~180°) | gauche (~60°) | The main carbon chain is in an extended anti conformation, with the terminal hydroxyl group in a gauche position. |

| gg | gauche (~60°) | gauche (~60°) | Both central C-C bonds are in a gauche conformation, leading to a more compact structure. |

| g'g | gauche' (~-60°) | gauche (~60°) | The two gauche arrangements are in opposite directions. |

| aa | anti (~180°) | anti (~180°) | A fully extended conformation of the carbon backbone and the terminal C-O bond. |

Relative Energies of Conformers

The relative stability of these conformers is a critical factor in determining the overall conformational population. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen in this compound is expected to play a significant role in stabilizing certain conformations, particularly those that bring these two functional groups into proximity. In the 1,4-butanediol model, a similar intramolecular hydrogen bond between the two hydroxyl groups was found to be a key stabilizing factor.

The following table summarizes the calculated relative energies for the conformers of 1,4-butanediol, which can be used as an estimate for the relative energies of the corresponding backbone conformations of this compound.

| Conformer | Calculated Relative Energy (kJ/mol) from ab initio study of 1,4-butanediol |

| g'g'g | 0.0 |

| agg' | 1.3 |

| ggg | 2.1 |

| aag | 4.6 |

| aga | 5.9 |

| gga | 6.7 |

| aaa | 9.2 |

Note: The energies are relative to the most stable conformer found in the 1,4-butanediol study. The g'g'g conformer of 1,4-butanediol is stabilized by an intramolecular hydrogen bond.

For this compound, it is hypothesized that a conformer analogous to g'g'g , which would allow for an intramolecular hydrogen bond between the -OH and -CHO groups, would be of particularly low energy.

Experimental and Computational Protocols

To encourage further theoretical investigations into the conformational landscape of this compound, this section outlines a detailed computational methodology based on the successful approach used for 1,4-butanediol.

Computational Chemistry Protocol

A robust computational protocol for studying the conformational preferences of this compound would involve the following steps:

-

Initial Conformer Generation: A systematic conformational search should be performed to identify all potential energy minima. This can be achieved using molecular mechanics methods (e.g., with force fields like MMFF94 or OPLS3e) by systematically rotating all rotatable bonds (C-C and C-O) in discrete steps (e.g., 30° or 60°).

-

Geometry Optimization and Energy Calculation: The geometries of all unique conformers identified in the initial search should then be optimized at a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is recommended. This basis set includes diffuse functions to accurately describe hydrogen bonding and polarization functions for better geometry prediction.

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed for each conformer at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

High-Accuracy Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive but more accurate ab initio method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).

-

Boltzmann Population Analysis: The relative Gibbs free energies of the conformers at a given temperature (e.g., 298.15 K) can be used to calculate their equilibrium populations according to the Boltzmann distribution.

Visualizing Conformational Relationships

The relationship between different conformers and the pathways for their interconversion can be visualized using diagrams. The following Graphviz diagrams illustrate a simplified workflow for a computational conformational analysis and the potential equilibrium between the open-chain and cyclic hemiacetal forms of this compound.

Conclusion

The conformational analysis of this compound is crucial for a comprehensive understanding of its chemical behavior. While direct theoretical studies are limited, a detailed examination of its structural analog, 1,4-butanediol, provides a strong foundation for predicting its conformational landscape. The interplay of torsional strain and intramolecular hydrogen bonding is expected to govern the relative stabilities of its various conformers. The computational protocols outlined in this guide offer a roadmap for future in-silico investigations, which will be invaluable for applications in drug design and synthetic chemistry. Further research, combining high-level theoretical calculations with experimental techniques such as microwave or NMR spectroscopy, is warranted to provide a more definitive picture of the conformational preferences of this important molecule.

References

4-Hydroxypentanal in Medicinal Chemistry: A Technical Guide to a Versatile Synthetic Building Block

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 4-hydroxypentanal, a bifunctional aldehyde, as a strategic starting material in medicinal chemistry. Due to its unique structural features, this compound serves as a valuable synthon for the construction of complex heterocyclic scaffolds, particularly substituted piperidines, which are prevalent in a vast array of pharmaceutical agents. This document outlines the core chemical principles, potential synthetic routes, and the strategic value of this compound in the generation of novel molecular entities for drug discovery.

Core Chemical Properties and Reactivity

This compound (C₅H₁₀O₂) is a γ-hydroxy aldehyde, a structural motif that endows it with unique chemical reactivity. The key feature is the 1,5-relationship between the hydroxyl group and the aldehyde carbonyl group. This arrangement allows the molecule to exist in equilibrium between its linear form and a more stable, five-membered cyclic hemiacetal, 2-methyltetrahydrofuran-2-ol.

This inherent duality is central to its utility. The aldehyde function can participate in a wide range of classical carbonyl reactions, including oxidation, reduction, and condensation, while the secondary hydroxyl group can be engaged in esterification, etherification, and substitution reactions. Critically, the two functional groups can react in concert, enabling intramolecular cyclization reactions that are highly valuable for building heterocyclic rings.

Primary Application: Synthesis of Piperidine Scaffolds via Intramolecular Reductive Amination

The most significant potential application of this compound in medicinal chemistry is its use as a precursor for 5-hydroxy-2-methylpiperidine scaffolds. The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs across various therapeutic areas, including neuroscience, oncology, and infectious diseases. The synthesis can be efficiently achieved through a one-pot intramolecular reductive amination.

This reaction involves the initial formation of an imine or enamine intermediate upon reaction of the aldehyde with a primary amine (or ammonia), followed by an intramolecular cyclization where the hydroxyl group acts as a nucleophile. The subsequent reduction of the cyclic intermediate in the same pot yields the stable piperidine ring. The use of a chiral amine source can impart stereocontrol, which is critical for producing specific enantiomers with distinct pharmacological profiles.

General Experimental Protocol: One-Pot Synthesis of a Substituted 5-Hydroxy-2-methylpiperidine

The following protocol describes a generalized procedure for the intramolecular reductive amination of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Benzylamine) (1.1 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

-

Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)

-

Acetic Acid (catalytic amount, optional)

Procedure:

-

To a stirred solution of this compound in the chosen solvent at room temperature, add the primary amine.

-

If the imine formation is slow, a catalytic amount of acetic acid can be added to facilitate the reaction. The reaction is typically stirred for 1-2 hours to allow for the formation of the imine/enamine and subsequent cyclization to the hemiaminal intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the formation of the intermediate is deemed sufficient, the reducing agent, sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted three times with the organic solvent (e.g., DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired substituted 5-hydroxy-2-methylpiperidine.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the intramolecular reductive amination of this compound.

Potential for Scaffolding and Library Synthesis

The 5-hydroxy-2-methylpiperidine core synthesized from this compound is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a highly valuable, three-dimensional scaffold for further chemical modification. The secondary hydroxyl group and the amine (if a primary amine was used in the initial cyclization) provide two orthogonal handles for diversification.

-

N-Functionalization: The piperidine nitrogen can be acylated, alkylated, or used in reductive amination with a second aldehyde to introduce a wide variety of side chains.

-

O-Functionalization: The hydroxyl group can be converted into ethers, esters, or used as a handle for attachment to other molecular fragments.

This potential for diversification makes the scaffold ideal for generating a library of related compounds for structure-activity relationship (SAR) studies.

Logical Relationship for Scaffold Diversification

Quantitative Data on Derivatives

While this compound is a promising starting material, specific quantitative biological data for its direct derivatives are not widely available in peer-reviewed literature. To illustrate the type of data that would be generated during a drug discovery campaign originating from this scaffold, the following table presents a hypothetical set of data for a library of compounds derived from the 5-hydroxy-2-methylpiperidine core.

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values.

| Compound ID | R¹ (N-substituent) | R² (O-substituent) | Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| Scaffold-01 | H | H | >10,000 | >50 |

| Scaffold-02 | Benzyl | H | 8,500 | 45.2 |

| Scaffold-03 | 4-Fluorobenzyl | H | 1,250 | 15.8 |

| Scaffold-04 | 4-Fluorobenzyl | Methyl | 980 | 12.1 |

| Scaffold-05 | 4-Fluorobenzyl | Acetyl | 1,500 | 20.5 |

| Scaffold-06 | (Pyrimidin-2-yl)methyl | H | 75 | 0.9 |

| Scaffold-07 | (Pyrimidin-2-yl)methyl | Methyl | 55 | 0.6 |

Conclusion

This compound represents a potent and underutilized building block for medicinal chemistry. Its capacity for efficient conversion into chiral, highly functionalized piperidine scaffolds via intramolecular reductive amination makes it an attractive starting point for the synthesis of novel chemical entities. The resulting scaffold is readily amenable to diversification, allowing for comprehensive exploration of the chemical space around this privileged heterocyclic core. While documented examples of its use in late-stage clinical candidates or marketed drugs are scarce, its synthetic potential remains high. Further exploration of this synthon in discovery programs is warranted to unlock its full potential in the development of next-generation therapeutics.

A Comprehensive Technical Guide to 4-Hydroxypentanal in Synthetic Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, is a versatile building block in synthetic organic chemistry. Its significance lies in its ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures, particularly heterocyclic systems prevalent in pharmaceuticals.[1] Furthermore, its potential derivation from biomass sources positions it as a key player in the development of sustainable chemical processes.[1] This technical guide provides an in-depth review of this compound, covering its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₁₀O₂ and a molar mass of 102.13 g/mol .[2][3] A defining characteristic of this γ-hydroxy aldehyde is its propensity to exist in equilibrium with its cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol, a more stable five-membered ring structure.[1][4] This equilibrium is a crucial aspect of its reactivity.

| Property | Value | Reference |

| CAS Number | 44601-24-3 | [2][3] |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molar Mass | 102.13 g/mol | [3] |

| Boiling Point | 193.6 °C at 760 mmHg | [2] |

| Density | 0.961 g/cm³ | [2] |

| Flash Point | 75 °C | [2] |

| Refractive Index | 1.42 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from various precursors. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials.

Hydroformylation of 3-buten-1-ol

The hydroformylation of unsaturated alcohols presents a direct route to hydroxy aldehydes. While a specific protocol for the hydroformylation of 3-buten-1-ol to this compound is not extensively detailed in easily accessible literature, the hydroformylation of allylic alcohols is a well-established transformation.[2][4] This method involves the addition of a formyl group and a hydrogen atom across the double bond, catalyzed by transition metal complexes, typically rhodium-based. The regioselectivity of the reaction is a key challenge, aiming for the formation of the linear aldehyde over the branched isomer.

General Experimental Protocol (Adapted from hydroformylation of allylic alcohols):